LP-284

mantle cell lymphoma xenograft tumor growth inhibition

LP-284 is an investigational acylfulvene DNA alkylator in Phase 1 trials (NCT06132503). It exhibits PTGR1-independent activity and synthetic lethality in HR/TC-NER-deficient cancers. With FDA Orphan Drug Designations for MCL and HGBL, it demonstrates superior in vivo efficacy versus ibrutinib/bortezomib in TP53-mutant MCL xenografts. Procure for R&D into DDR-targeted therapies or post-immunotherapy combination regimens.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
CAS No. 2412580-47-1
Cat. No. B12407739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP-284
CAS2412580-47-1
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O
InChIInChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m1/s1
InChIKeyVWMPVAZEBAKLFR-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LP-284 (CAS 2412580-47-1) Preclinical and Clinical Development Profile for Relapsed/Refractory B-Cell Malignancies


LP-284 (CAS 2412580-47-1) is an investigational next-generation acylfulvene DNA alkylating agent in Phase 1 clinical development (NCT06132503) for relapsed or refractory (R/R) B-cell non-Hodgkin lymphomas and solid tumors. As the synthetic positive enantiomer of LP-184, LP-284 induces DNA double-strand breaks and exhibits synthetic lethality in cancer cells deficient in DNA damage repair pathways, including homologous recombination (HR) and transcription-coupled nucleotide excision repair (TC-NER). [1] [2] The compound has received FDA Orphan Drug Designations for mantle cell lymphoma (MCL) and high-grade B-cell lymphomas. [3]

Why LP-284 Cannot Be Replaced by Standard DNA Alkylators, BTK Inhibitors, or Earlier Acylfulvenes


LP-284 exhibits a fundamentally distinct pharmacological profile from both earlier-generation acylfulvenes (e.g., Irofulven, LP-184) and standard-of-care agents for B-cell lymphomas. Unlike LP-184 and Irofulven, LP-284's cytotoxic activity is independent of activation by prostaglandin reductase 1 (PTGR1), an oxidoreductase expressed at low levels in hematologic cancers. [1] Compared with BTK inhibitors (e.g., ibrutinib) and proteasome inhibitors (e.g., bortezomib), LP-284 retains full antitumor efficacy in resistant models and in tumors harboring high-risk biomarkers such as TP53 mutations and MYC/BCL2 rearrangements. [2] [3] The synthetic lethal mechanism targeting TC-NER and HR deficiencies provides a non-overlapping vulnerability axis, rendering LP-284 irreplaceable by agents with distinct target profiles. Substitution with in-class alternatives lacking stereochemical purity, PTGR1 independence, or comparable in vivo efficacy data would compromise experimental reproducibility and therapeutic translatability.

LP-284 Quantitative Differentiation Evidence: Preclinical and Clinical Comparator Analysis


In Vivo Tumor Growth Inhibition: LP-284 vs Ibrutinib and Bortezomib in MCL Xenografts

LP-284 demonstrates quantitatively superior tumor growth inhibition (TGI) in mantle cell lymphoma (MCL) xenograft models compared with standard-of-care agents ibrutinib and bortezomib. In a TP53-mutated MCL xenograft model, LP-284 inhibited tumor growth at least 3-fold more than ibrutinib and bortezomib. [1] At 17 days post-treatment, LP-284 achieved TGI rates of 113% at 4 mg/kg and 63% at 2 mg/kg, whereas ibrutinib and bortezomib produced TGI rates of only 8% and 22%, respectively. [2]

mantle cell lymphoma xenograft tumor growth inhibition

Potency in Drug-Resistant MCL Cell Lines: LP-284 IC50 Values

LP-284 exhibits nanomolar potency across all six MCL cell lines tested, including those with documented resistance to ibrutinib, zanubrutinib, venetoclax, and bortezomib. The IC50 values for MCL cell lines were among the lowest across all hematological cell lines evaluated. [1] Specific IC50 values include 88 nM for the MINO cell line (bortezomib-resistant) and 193 nM for the MAVER1 cell line (ibrutinib- and venetoclax-resistant). [2] The average IC50 across six MCL cell lines was 342 nM, compared with 613 nM across seven double-hit/triple-hit lymphoma cell lines. [3]

drug resistance IC50 mantle cell lymphoma

Mechanistic Differentiation: PTGR1-Independent Activity vs LP-184 and Irofulven

Unlike the earlier acylfulvenes LP-184 and Irofulven (LP-100), LP-284 exhibits cytotoxic activity independent of prostaglandin reductase 1 (PTGR1) expression. PTGR1 expression shows strong correlation with sensitivity to LP-184 (r=0.88, p=8.4e-20) and Irofulven (r=0.71, p=4.7e-10), but no correlation with LP-284 sensitivity (r=-0.01, p=0.93). [1] Experimental depletion of PTGR1 abolishes LP-184 cytotoxicity while LP-284 activity remains unchanged. [2] This differential activation mechanism is critical because PTGR1 expression is significantly lower in hematologic cancer cell lines (n=180) compared with solid tumor lines (n=856). [3]

PTGR1 mechanism of action acylfulvene

In Vivo Survival Benefit: LP-284 Extends Survival in MCL Xenograft Model

In the JeKo-1 mantle cell lymphoma (MCL) cell-derived xenograft mouse model, LP-284 treatment prolonged median survival by 2-fold compared with vehicle control. This survival benefit exceeded that observed with either bortezomib or ibrutinib in the same model system. [1] Furthermore, LP-284 demonstrated the capacity to inhibit tumor growth in JeKo-1 xenografts that had become refractory to bortezomib or ibrutinib, a property not shared by these standard-of-care agents. [2]

survival xenograft mantle cell lymphoma

Clinical Activity in Heavily Pretreated Patients: Complete Metabolic Response Post-CAR-T Failure

In an ongoing Phase 1 clinical trial (NCT06132503), a 41-year-old patient with aggressive Grade 3 non-germinal center B-cell diffuse large B-cell lymphoma (DLBCL) achieved a confirmed complete metabolic response with non-avid lesions after two 28-day cycles of LP-284 monotherapy. This patient had experienced rapid disease progression following four prior treatment regimens, including R-CHOP chemotherapy, radiation therapy, CD19 CAR-T cell therapy, and CD3xCD20 bispecific antibody therapy. [1] This clinical outcome validates the translational relevance of LP-284's synthetic lethal mechanism in a post-immunotherapy setting where no standard salvage options exist.

clinical trial DLBCL complete response

LP-284 Recommended Research and Translational Application Scenarios Based on Quantitative Evidence


Preclinical Modeling of Relapsed/Refractory Mantle Cell Lymphoma (MCL), Including Drug-Resistant and TP53-Mutant Subtypes

LP-284 is optimally suited for in vivo and in vitro MCL studies requiring robust antitumor activity in high-risk disease settings. The compound demonstrates 113% tumor growth inhibition at 4 mg/kg and ≥3-fold greater activity than ibrutinib or bortezomib in TP53-mutated MCL xenografts. [1] [2] Additionally, LP-284 maintains nanomolar potency (IC50 88-193 nM) across all six MCL cell lines tested, including lines with documented resistance to BTK inhibitors, BCL-2 inhibitors, and proteasome inhibitors. [3] For researchers evaluating therapeutic strategies in MCL, particularly those focused on overcoming acquired resistance or targeting TP53-mutant disease, LP-284 provides a mechanistically validated and quantitatively superior tool compound.

Investigating Synthetic Lethality in DNA Damage Repair-Deficient Hematologic Malignancies

LP-284's synthetic lethal mechanism selectively targets cancer cells with deficiencies in homologous recombination (HR) and transcription-coupled nucleotide excision repair (TC-NER). The compound shows enhanced cytotoxicity in cell lines harboring mutations in NER/HR pathway genes, with IC50 values lower than those observed in repair-proficient lines. [1] This synthetic lethal activity is particularly relevant given that approximately 40-50% of MCL patients carry inactivating ATM mutations and ~18% of lymphomas exhibit DDR dysregulation. [2] [3] For research programs exploring DDR-targeted therapies or developing biomarker-stratified treatment approaches, LP-284 serves as a validated tool for inducing and studying synthetic lethal interactions in hematologic cancer models.

Post-Immunotherapy Relapse Models and Combination Strategy Development

LP-284 demonstrates preclinical synergy with rituximab in high-grade B-cell lymphoma models and has shown clinical activity (complete metabolic response) in a patient whose disease progressed following CAR-T and bispecific antibody therapies. [1] [2] For investigators developing combination regimens or modeling the post-immunotherapy treatment landscape, LP-284 provides a compound with validated activity in this emerging patient population. Preclinical combination studies with approved antibody therapies (e.g., rituximab) and other standard agents (e.g., cyclophosphamide) are supported by observed synergy. [3] This positions LP-284 as a relevant tool for research addressing the critical treatment gap for patients who have exhausted targeted and immunotherapeutic options.

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